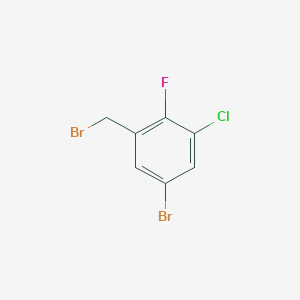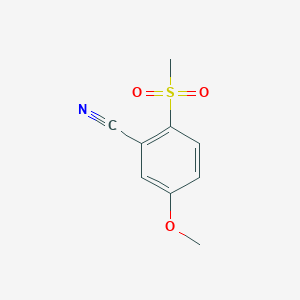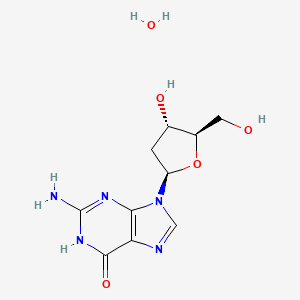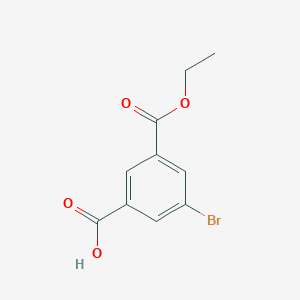
5-Bromo-3-chloro-2-fluorobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-fluorobenzyl bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated benzyl bromide derivative that has been used for various purposes in organic synthesis, including as a building block for the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzyl bromide is not well understood. However, it is believed to act by inhibiting the activity of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have anti-inflammatory and anti-tumor properties, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-3-chloro-2-fluorobenzyl bromide in lab experiments is its ease of synthesis. It is also a versatile building block that can be used for the synthesis of various biologically active compounds. However, its mechanism of action is not well understood, and its biochemical and physiological effects have not been extensively studied, limiting its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 5-Bromo-3-chloro-2-fluorobenzyl bromide. One direction is to further study its mechanism of action and its biochemical and physiological effects. This will help to determine its potential as a therapeutic agent. Another direction is to use it as a building block for the synthesis of novel biologically active compounds with potential therapeutic applications. Additionally, it can be used as a tool for studying the activity of protein kinases and their role in various diseases.
Synthesemethoden
The synthesis of 5-Bromo-3-chloro-2-fluorobenzyl bromide involves the reaction of 5-bromo-3-chloro-2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with benzyl alcohol and hydrogen bromide. This method has been reported to yield the compound in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-fluorobenzyl bromide has been used in various scientific research applications, including as a reagent for the synthesis of biologically active compounds. It has been used as a building block for the synthesis of inhibitors of protein kinases, which play a crucial role in signal transduction pathways and are involved in various diseases, including cancer. It has also been used for the synthesis of compounds with anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOTDVEJGNTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)










![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)
